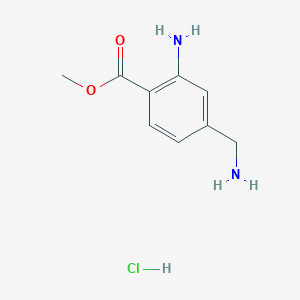![molecular formula C21H23BrO2 B14243039 3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one CAS No. 406217-50-3](/img/structure/B14243039.png)
3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylprop-2-en-1-one backbone with a 6-bromohexyl group attached to the phenyl ring via an ether linkage. The presence of the bromohexyl group imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxyacetophenone with 6-bromohexyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Chemical Reactions Analysis
3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
3-{4-[(6-Chlorohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one: Similar structure but with a chloro group instead of bromo, leading to different reactivity and biological activity.
3-{4-[(6-Fluorohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one:
3-{4-[(6-Iodohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one: The iodo group can lead to different substitution reactions and biological interactions.
Properties
CAS No. |
406217-50-3 |
|---|---|
Molecular Formula |
C21H23BrO2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-[4-(6-bromohexoxy)phenyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H23BrO2/c22-16-6-1-2-7-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-4-3-5-9-19/h3-5,8-15H,1-2,6-7,16-17H2 |
InChI Key |
CWBRQVDLOJRWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


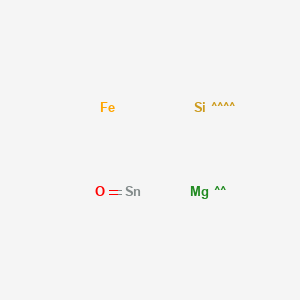
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
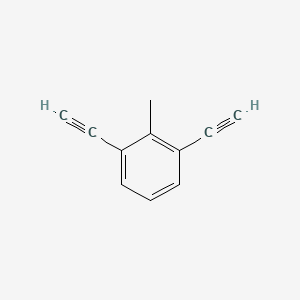
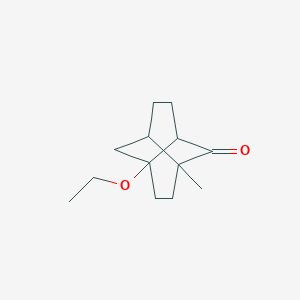
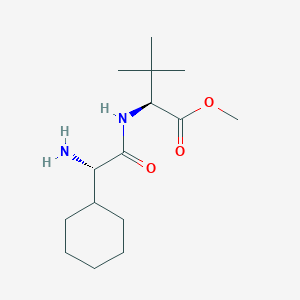

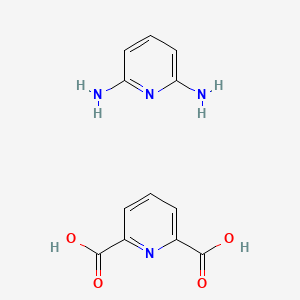
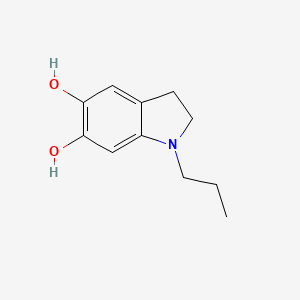

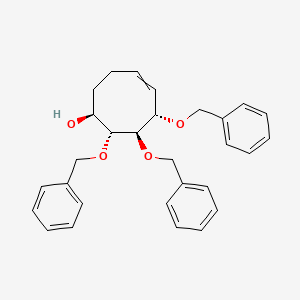

![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
